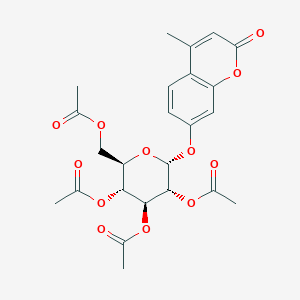

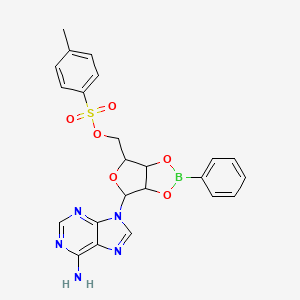

5'-Tosyladenosine-2',3'-O-phenylboronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related organoboron compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction with 1-alkenyl halides or triflates demonstrates the type of methodology that might be applied to the synthesis of compounds like 5'-Tosyladenosine-2',3'-O-phenylboronate (Takagi et al., 2002). These reactions typically occur in the presence of a base such as KOPh and a palladium catalyst, illustrating the potential approach for synthesizing complex boronates.

Molecular Structure Analysis

The molecular structure of compounds similar to 5'-Tosyladenosine-2',3'-O-phenylboronate often involves intricate arrangements that can be characterized by techniques such as X-ray diffraction. Cyclopalladated complexes of related compounds provide insights into molecular structures characterized by unique coordination environments, demonstrating the complexity and the potential for diverse reactivity and applications (Kozlov et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of boronate esters encompasses a variety of transformations, including coupling reactions that form carbon-carbon bonds. For instance, the palladium-catalyzed "head-to-tail" cross-coupling reaction of 1-alkenylboranes with phenyl or 1-alkenyl iodides, leading to the formation of 2-phenyl-1-alkenes or 2-alkyl-1,3-alkadienes, showcases the type of chemical reactions 5'-Tosyladenosine-2',3'-O-phenylboronate might undergo (Miyaura & Suzuki, 1981).

Physical Properties Analysis

While specific details on the physical properties of 5'-Tosyladenosine-2',3'-O-phenylboronate are not readily available, analogous compounds' properties, such as solubility, melting points, and crystal structures, can be inferred through related studies. The synthesis and characterization of similar organoboron compounds provide a foundation for understanding the physical nature of these substances, including their stability and phase behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 5'-Tosyladenosine-2',3'-O-phenylboronate, such as reactivity with different organic substrates, can be explored through its participation in catalytic cycles and its role as an intermediate in various organic reactions. The ability of related boronate esters to participate in cascade reactions and cycloadditions highlights the versatility and utility of these compounds in organic synthesis (Yao et al., 2019).

Applications De Recherche Scientifique

Synthesis and Catalytic Activity

5'-Tosyladenosine-2',3'-O-phenylboronate and related compounds have been utilized in various synthesis and catalytic processes. These include the formation of new hybrid pincer complexes with notable catalytic activity in Suzuki cross-coupling reactions and luminescent properties at different temperatures (Kozlov et al., 2008). The boronic acid moiety has also been applied in the synthesis of derivatives through efficient organocatalysis, enhancing the yields of products like ene-carbocyclization products (Yang et al., 2012).

Biomedical Applications

Notably, the boronic acid component has found significant applications in the field of biomedicine. It is known for forming reversible complexes with polyols, like saccharides and nucleotides, leading to its use in self-regulated insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006). This property is particularly important in the context of diabetic treatment and monitoring.

Propriétés

IUPAC Name |

[4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BN5O6S/c1-14-7-9-16(10-8-14)36(30,31)32-11-17-19-20(35-24(34-19)15-5-3-2-4-6-15)23(33-17)29-13-28-18-21(25)26-12-27-22(18)29/h2-10,12-13,17,19-20,23H,11H2,1H3,(H2,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMSPUDWXWZADL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BN5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(6-Aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methyl 4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)